molecular formula C14H12O4 B1593672 2,7-Diacetoxynaphthalene CAS No. 22472-26-0

2,7-Diacetoxynaphthalene

Cat. No. B1593672
CAS RN: 22472-26-0
M. Wt: 244.24 g/mol
InChI Key: VRMXWHJBWOVBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diacetoxynaphthalene is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 g/mol . The compound is also known by other names such as naphthalene-2,7-diyl diacetate, (7-acetyloxynaphthalen-2-yl) acetate, and 7-(acetyloxy)naphthalen-2-yl acetate .


Synthesis Analysis

A method for synthesizing 2,7-dihydroxynaphthalene, which is a precursor to 2,7-Diacetoxynaphthalene, involves adding 2,7-naphthalenedisulfonic acid sodium, sodium hydroxide, sodium oxide, and a solvent into an autoclave, heating to 260-320 ℃, stirring and reacting at the temperature, cooling the obtained solution to room temperature while stirring, neutralizing a filter cake to PH 0-4 by using a sulfuric acid solution after filtering, filtering the obtained suspension, and drying to obtain the 2,7-dihydroxynaphthalene .


Molecular Structure Analysis

The InChI string for 2,7-Diacetoxynaphthalene is InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 . The Canonical SMILES is CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.24 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . The topological polar surface area is 52.6 Ų .

Scientific Research Applications

Proteomics Research

2,7-Diacetoxynaphthalene: is utilized in proteomics research as a biochemical tool. In this field, it’s used for the identification and quantification of proteins and their modifications, understanding protein functions, interactions, and localization. The compound’s properties may aid in the separation and analysis of complex protein mixtures, contributing to advancements in the understanding of cellular processes and disease mechanisms .

Organic Synthesis

This compound serves as a starting material in organic synthesis, particularly in the construction of complex molecules. Its chemical structure allows for various reactions, including substitutions and additions, which are fundamental in synthesizing new organic compounds with potential applications in medicinal chemistry and materials science .

Material Science

In material science, 2,7-Diacetoxynaphthalene is used in the preparation of monomers for high carbon materials. These materials are crucial for developing advanced composites, coatings, and carbon-based electronics, which are integral to various industries, including aerospace, automotive, and semiconductors .

Dye and Pigment Production

The compound is instrumental in producing dyes and pigments. Its molecular structure can be incorporated into various colorants used in textiles, inks, and plastics. This application is significant for industries that require specific color properties and stability under different conditions .

Fluorescent Whiteners

2,7-Diacetoxynaphthalene: is also applied in the synthesis of fluorescent whiteners. These substances are used to enhance the brightness of fabrics, papers, and detergents by absorbing ultraviolet light and re-emitting it as visible blue light, thus compensating for yellowing and making materials appear whiter .

Antioxidants and Antiseptics

Lastly, the compound’s derivatives are explored for their antioxidant and antiseptic properties. In scientific research, antioxidants are important for studying oxidative stress and its implications in aging and chronic diseases. Antiseptics containing derivatives of 2,7-Diacetoxynaphthalene could be beneficial in preventing infection and preserving biological samples .

Safety And Hazards

When handling 2,7-Diacetoxynaphthalene, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental exposure, immediate medical attention may be required .

properties

IUPAC Name

(7-acetyloxynaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMXWHJBWOVBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355080
Record name 2,7-DIACETOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diacetoxynaphthalene

CAS RN

22472-26-0
Record name 2,7-DIACETOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Diacetoxynaphthalene
Reactant of Route 2
Reactant of Route 2
2,7-Diacetoxynaphthalene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,7-Diacetoxynaphthalene
Reactant of Route 4
Reactant of Route 4
2,7-Diacetoxynaphthalene
Reactant of Route 5
Reactant of Route 5
2,7-Diacetoxynaphthalene
Reactant of Route 6
Reactant of Route 6
2,7-Diacetoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.